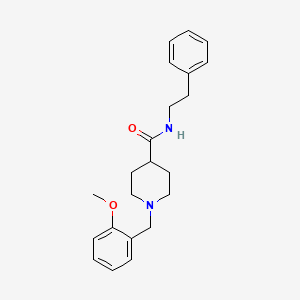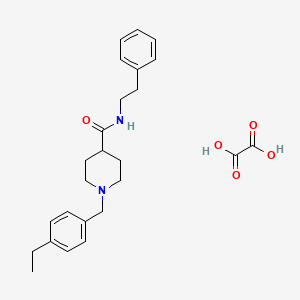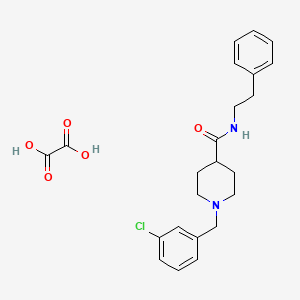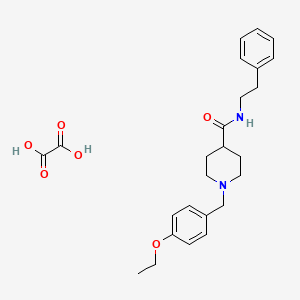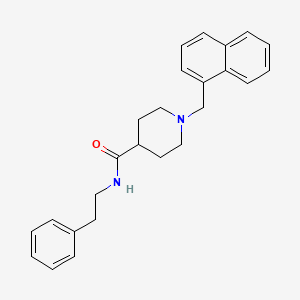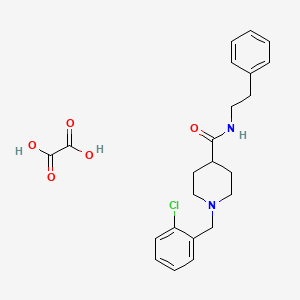
1-(2-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate
説明
1-(2-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of piperidine, a heterocyclic organic compound, and has a molecular formula of C24H28ClN3O.
作用機序
The exact mechanism of action of 1-(2-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate is not fully understood. However, it is believed to act on the central nervous system by binding to the mu-opioid receptors in the brain. This binding results in the inhibition of the release of neurotransmitters that are responsible for the transmission of pain signals. As a result, this compound has potential analgesic and anesthetic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has potential biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of pain. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have sedative effects, which may be useful in the treatment of anxiety and insomnia.
実験室実験の利点と制限
The advantages of using 1-(2-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate in lab experiments include its relatively simple synthesis method, its potential analgesic and anesthetic effects, and its potential use in the synthesis of other piperidine derivatives. However, there are also limitations to the use of this compound. For example, its exact mechanism of action is not fully understood, and there may be potential side effects that need to be further studied.
将来の方向性
There are several future directions for the study of 1-(2-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate. One direction is to further investigate its potential analgesic and anesthetic effects in animal models and humans. Another direction is to study its potential anti-inflammatory effects in various disease models. Additionally, this compound could be used as a starting material for the synthesis of other piperidine derivatives with potential biological activities. Furthermore, the exact mechanism of action of this compound could be further elucidated to better understand its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential applications in various fields. Its relatively simple synthesis method, potential analgesic and anesthetic effects, and potential use in the synthesis of other piperidine derivatives make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.
科学的研究の応用
1-(2-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate has a wide range of applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological studies. It has also been used as a starting material for the synthesis of other piperidine derivatives that have potential biological activities. In addition, this compound has been studied for its potential use as an analgesic, anesthetic, and anti-inflammatory agent.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O.C2H2O4/c22-20-9-5-4-8-19(20)16-24-14-11-18(12-15-24)21(25)23-13-10-17-6-2-1-3-7-17;3-1(4)2(5)6/h1-9,18H,10-16H2,(H,23,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAYZMLEOFGBRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)
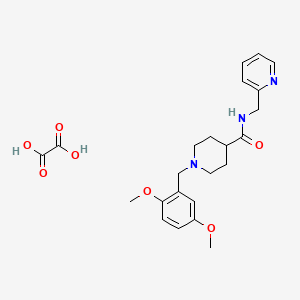
![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)


